molecular formula C14H14N2O4S B6394897 2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid CAS No. 1262009-84-6

2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394897
CAS No.: 1262009-84-6
M. Wt: 306.34 g/mol
InChI Key: HWNRSVNWYALCNU-UHFFFAOYSA-N
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H14N2O4S It is characterized by the presence of a nicotinic acid moiety attached to a phenyl ring substituted with a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid typically involves the reaction of 4-N,N-Dimethylsulfamoylphenylboronic acid with nicotinic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 2-(N,N-Dimethylsulphamoyl)phenylboronic acid

Uniqueness

2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid is unique due to the presence of both a nicotinic acid moiety and a dimethylsulfamoyl group. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-7-5-10(6-8-11)13-12(14(17)18)4-3-9-15-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNRSVNWYALCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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